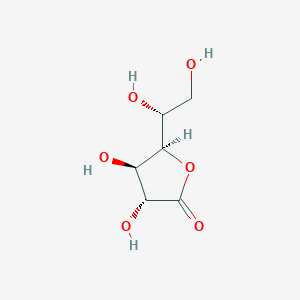

D-Glucono-1,4-lactone

Descripción general

Descripción

D-Glucono-1,4-lactone, also known as gluconolactone, is an organic compound with the chemical formula C6H10O6. It is a lactone derived from D-gluconic acid and is commonly found as a white, odorless crystalline powder. This compound is an oxidized derivative of glucose and is widely used in the food industry as a sequestrant, acidifier, and leavening agent .

Mecanismo De Acción

Target of Action

D-Glucono-1,4-lactone primarily targets the enzyme amygdalin beta-glucosidase , acting as a complete inhibitor at concentrations of 1 mM . It also targets the enzyme glucose oxidase , which is involved in its production .

Mode of Action

This compound interacts with its targets by inhibiting their activity. For instance, it inhibits the enzyme amygdalin beta-glucosidase, preventing it from catalyzing the hydrolysis of amygdalin . It also acts as an antifungal agent .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . This reaction generates hydrogen peroxide as a byproduct . This compound is also a crucial intermediate metabolite in the pentose phosphate pathway (PPP) .

Pharmacokinetics

It is known that upon addition to water, this compound is partially hydrolyzed to gluconic acid . The rate of hydrolysis is increased by heat and high pH .

Result of Action

The action of this compound results in several molecular and cellular effects. It has antioxidant and free radical scavenging effects . It also stimulates cellulase gene expression . Moreover, it has antiaging and skin-firming properties .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the pH value greatly affects its action. At 1 or 2% in a mineral media solution, it causes the pH to drop below 3 . Its rate of hydrolysis is also increased by heat and high pH .

Análisis Bioquímico

Biochemical Properties

D-Glucono-1,4-lactone plays a crucial role in biochemical reactions. It is involved in the production of D-gluconic acid, a reactant of undoubtable interest in different industrial areas . The compound interacts with enzymes such as glucose oxidase and gluconolactonase .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by participating in various cellular processes. For instance, it is involved in the oxidative pentose phosphate pathway in Saccharomyces cerevisiae, affecting the doubling time and activated enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is converted to D-gluconic acid by the enzyme glucose oxidase . This conversion influences various molecular processes, including enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings can change. It is known for its stability and slow degradation . Long-term effects on cellular function have been observed in in vitro studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to 6-phospho-D-gluconate, providing roughly the same amount of metabolic energy as one gram of sugar .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Glucono-1,4-lactone is typically synthesized through the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. The reaction produces this compound and hydrogen peroxide as by-products: [ \text{C6H12O6} + \text{O2} \rightarrow \text{C6H10O6} + \text{H2O2} ] The lactone can also be prepared by the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .

Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of glucose using glucose oxidase. The process is carried out under controlled conditions to ensure high yield and purity. The resulting product is then purified and crystallized to obtain the final compound .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to produce gluconic acid.

Hydrolysis: In aqueous solutions, this compound hydrolyzes to form gluconic acid: [ \text{C6H10O6} + \text{H2O} \rightarrow \text{C6H12O7} ]

Fermentation: The compound can be fermented by certain yeast strains to produce ethanol and carbon dioxide.

Common Reagents and Conditions:

Oxidizing Agents: Glucose oxidase is commonly used for the oxidation of glucose to produce this compound.

Hydrolysis Conditions: The hydrolysis of this compound to gluconic acid is facilitated by the presence of water and can be accelerated by heat and high pH.

Major Products:

Gluconic Acid: The primary product formed from the hydrolysis of this compound.

Ethanol and Carbon Dioxide: Products of fermentation by yeast.

Aplicaciones Científicas De Investigación

D-Glucono-1,4-lactone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various bioactive compounds and natural products.

Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

Medicine: this compound is used in pharmaceutical formulations as a stabilizer and excipient.

Industry: It is widely used in the food industry as a sequestrant, acidifier, and leavening agent.

Comparación Con Compuestos Similares

D-Glucono-1,5-lactone: Another lactone derived from D-gluconic acid, differing in the position of the lactone ring.

Gluconic Acid: The hydrolyzed form of D-Glucono-1,4-lactone.

Glucuronolactone: A similar compound with a different structure, used in energy drinks and supplements.

Uniqueness: this compound is unique due to its specific lactone ring structure and its ability to hydrolyze to gluconic acid. This property makes it particularly useful in food and pharmaceutical applications where controlled acidification is required .

Actividad Biológica

D-Glucono-1,4-lactone (1,4-GL) is a lactone derived from D-gluconic acid, which plays a significant role in various biological processes. This article explores the compound's biological activity, including its pharmacological effects, potential therapeutic applications, and metabolic pathways.

This compound is produced through the autohydrolysis of D-gluconic acid. In aqueous solutions, it can equilibrate with its hydrolyzed form, D-gluconic acid. The equilibrium between these two forms influences its biological activity and application in food and pharmaceuticals .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer prevention. A notable study investigated its effects on diethylnitrosamine (DEN)-induced liver cancer in Sprague-Dawley rats. The results indicated that administration of 1,4-GL significantly improved survival rates from 45% to 70% over a 20-week period. Additionally, it reduced serum levels of α-fetoprotein (AFP), a marker for liver cancer progression .

Table 1: Survival Rates and Serum AFP Levels in Rats

| Group | Survival Rate (%) | Serum AFP Level (ng/mL) |

|---|---|---|

| Control | 100 | 10.26 ± 2.35 |

| DEN (Cancer Induced) | 45 | 18.56 ± 4.65 |

| DEN + 1,4-GL | 70 | 14.28 ± 2.89 |

The histopathological examination of liver tissues showed that while both DEN and DEN + 1,4-GL groups had cancerous changes, those treated with 1,4-GL exhibited less severe morphological abnormalities .

Antioxidative Properties

This compound has also been studied for its antioxidative properties. A comparative study demonstrated that while it exhibited moderate antioxidative activity in human blood platelets, it was less effective than sodium D-gluconate and calcium D-glucarate. This antioxidative capacity may contribute to its protective effects against oxidative stress-related diseases.

Metabolic Role

This compound is metabolized to D-gluconic acid in the body. This conversion is crucial as gluconic acid is involved in various metabolic pathways and energy production processes similar to glucose metabolism. The metabolic pathway can be summarized as follows:

This reaction highlights the compound's role as a substrate in energy metabolism and its potential influence on metabolic health.

Enzymatic Interactions

The compound interacts with various enzymes within the body. For instance, gluconolactone oxidase (GLO) can utilize both this compound and D-glucono-1,5-lactone as substrates for biochemical reactions . This enzyme's activity is significant for producing other valuable metabolites such as d-erythorbic acid.

Case Studies

Case Study: Liver Cancer Prevention

In a controlled study involving DEN-induced liver cancer models in rats treated with this compound:

- Objective : To evaluate the effectiveness of 1,4-GL in preventing liver carcinogenesis.

- Methodology : Rats were divided into control and treatment groups receiving oral doses of 50 mg/kg of 1,4-GL over ten weeks.

- Findings : The treatment group showed improved survival rates and lower levels of serum AFP compared to untreated counterparts.

This case study underscores the potential therapeutic benefits of this compound in cancer prevention strategies.

Propiedades

IUPAC Name |

(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-TXICZTDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316621 | |

| Record name | D-Gluconolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-69-2 | |

| Record name | D-Gluconolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucono-gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-GLUCONO-.GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F62S8J9R28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential health benefits associated with D-glucono-1,4-lactone?

A1: While this compound itself may not be the direct actor, research suggests that its derivatives, particularly those found naturally in fruits and vegetables, exhibit promising effects:

- Antioxidative Activity: Studies using human blood platelet models demonstrated that this compound, alongside sodium D-gluconate and calcium D-glucarate, effectively inhibited thrombin-induced arachidonic peroxidation and platelet protein oxidation/nitration caused by peroxynitrite. These compounds significantly reduced the generation of carbonyl groups, thiol oxidation, and nitrotyrosine formation. [] This suggests potential benefits in preventing excessive platelet activation through antioxidant mechanisms. []

- α-Glucosidase Inhibition: this compound demonstrated significant α-glucosidase inhibitory activity in a study using a yeast model. It exhibited an IC50 value of 6.5 μM, effectively inhibiting the enzyme competitively. []

Q2: What is the role of this compound in the context of oxidative stress?

A2: Research suggests that this compound, along with its derivatives sodium D-gluconate and calcium D-glucarate, act as antioxidants, particularly in the context of platelet activation under oxidative stress. These compounds effectively scavenge reactive oxygen species (ROS), thus mitigating oxidative damage to biomolecules. []

Q3: How does this compound compare to other antioxidants in terms of efficacy?

A3: Comparative studies using a human blood platelet model under oxidative stress conditions revealed that while all three tested compounds (this compound, sodium D-gluconate, and calcium D-glucarate) exhibited significant antioxidant activity, sodium D-gluconate demonstrated the most potent preventive effect. []

Q4: Can you explain the formation of this compound through irradiation and its significance?

A4: Research has shown that this compound is one of the several oxidation products formed when aerated, aqueous alpha-D-glucose solutions are subjected to either ultrasonic waves or gamma-rays. [] The fact that identical products arise from both methods suggests that the same primary species and subsequent reactions are involved in the product formation pathways. [] This finding is crucial as it sheds light on the potential degradation pathways of glucose in various environments, including biological systems.

Q5: What is the role of this compound in the synthesis of other compounds?

A5: this compound serves as a key starting material in various synthetic pathways:

- 2-Deoxy-L-ribose Synthesis: this compound is employed as a precursor in synthesizing 2-deoxy-L-ribose, a crucial intermediate in the production of L-nucleosides. []

- D-Arabinose Synthesis: Studies have demonstrated the effectiveness of cerium(IV) sulfate in sulfuric acid to oxidatively decarboxylate aldonolactones like this compound. This reaction leads to the formation of the corresponding lower sugar, with D-arabinose being obtained in high yield (94%) from D-glucono-1,5-lactone. []

- Open-chain Carbohydrate Amide Synthesis: Researchers have synthesized novel open-chain carbohydrate amides with acetylcholinesterase inhibitory activity starting from diacetone glucose, which is first converted to perbenzyl this compound before reacting with various amines. [] This highlights the potential of this compound as a scaffold for developing new therapeutic agents.

Q6: Are there any notable applications of this compound in biological research?

A6: this compound has been investigated for its influence on microbial activity:

- Cellulase Production: Studies exploring the impact of this compound on the bacterium Clostridium thermocellum revealed its effect on the production of various cellulases, including CMCase (carboxymethylcellulase), pNPCase (p-nitrophenyl β-D-cellobioside hydrolase), and true cellulase. [] This finding has implications for optimizing cellulase production for various biotechnological applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.